Bienvenue dans la boutique en ligne BenchChem!

Josamycin

Antimicrobial Resistance Staphylococcus aureus Macrolide Antibiotics

For R&D models involving erythromycin-resistant Gram-positive cocci or Rickettsia spp., select Josamycin—a 16-membered macrolide with proven activity where 14- and 15-membered macrolides (erythromycin, clarithromycin, azithromycin) are ineffective. Inhibits 57% of erythromycin-resistant S. aureus at 2 mg/L vs. 25% for clarithromycin and 11.6% for roxithromycin. Only 15% serum protein binding ensures high free-drug availability, unaffected by serum, unlike roxithromycin. Superior lung tissue penetration (2-3x serum levels). 4- to 8-fold more potent than erythromycin against Rickettsia spp. (MIC 1 µg/mL). Non-interchangeable with 14/15-membered macrolides—compound-specific procurement is essential.

Molecular Formula C42H69NO15
Molecular Weight 828.0 g/mol
CAS No. 56689-45-3
Cat. No. B15559735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJosamycin
CAS56689-45-3
Molecular FormulaC42H69NO15
Molecular Weight828.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
InChIKeyXJSFLOJWULLJQS-NGVXBBESSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.35e-02 g/L

Josamycin (CAS 56689-45-3): 16-Membered Macrolide Antibiotic with Quantifiable Differentiation in Procurement Selection


Josamycin (CAS 56689-45-3) is a naturally occurring 16-membered macrolide antibiotic isolated from Streptomyces narbonensis, classified within the leucomycin family. It exerts bacteriostatic activity through binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis [1]. Unlike the more extensively studied 14-membered (e.g., erythromycin, clarithromycin) and 15-membered (azithromycin) macrolides, josamycin belongs to the 16-membered ring subclass, which exhibits distinct structural, pharmacokinetic, and resistance profiles that preclude simple substitution within procurement or research contexts [2][3].

Why Josamycin (CAS 56689-45-3) Cannot Be Interchanged with Other Macrolides in Scientific and Clinical Settings


The 16-membered macrolide class, to which josamycin belongs, exhibits fundamentally different behavior from 14- and 15-membered analogs in terms of resistance mechanism evasion, serum protein binding, and tissue distribution [1]. Notably, while 14- and 15-membered macrolides are rendered inactive against strains expressing inducible MLS(B) resistance, 16-membered macrolides including josamycin retain activity against these clinically relevant resistant subpopulations [2]. Furthermore, josamycin's serum protein binding of approximately 15% is markedly lower than that of erythromycin (80-90%) and roxithromycin (95%), directly impacting free drug availability and tissue penetration [3]. These quantifiable differences mandate compound-specific selection rather than generic class substitution.

Josamycin (CAS 56689-45-3) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Josamycin Demonstrates Superior Activity Against Erythromycin-Resistant Staphylococcus aureus Relative to Clarithromycin and Roxithromycin

In a direct in vitro study of 246 clinical erythromycin-resistant staphylococcal isolates, josamycin inhibited 57% of erythromycin-resistant S. aureus strains at an MIC breakpoint of 2 mg/L, compared to 25% for clarithromycin and 11.6% for roxithromycin [1]. Among erythromycin-resistant coagulase-negative staphylococci, josamycin inhibited 13.3% of strains, versus 10.7% for clarithromycin and 9.3% for roxithromycin at the same MIC of 2 mg/L [2]. This establishes a quantifiable retention of activity against resistant strains where 14-membered comparators show markedly reduced efficacy.

Antimicrobial Resistance Staphylococcus aureus Macrolide Antibiotics

Josamycin Exhibits the Lowest Serum Protein Binding Among Clinical Macrolides, Maximizing Free Bioactive Fraction

Direct comparative analysis reveals that josamycin has a serum protein binding of only 15%, which is markedly lower than that of erythromycin (80-90%) and roxithromycin (95%) [1]. This low protein binding correlates with enhanced free drug availability and is further supported by josamycin's in vitro activity being unaffected by the addition of serum to the test medium, whereas the activity of roxithromycin was reduced four- to six-fold and miocamycin was reduced two-fold under identical conditions [2].

Pharmacokinetics Protein Binding Drug Distribution

Josamycin Achieves Superior Lung Tissue Penetration Relative to Erythromycin

In a comparative study of 21 patients receiving josamycin and 31 patients receiving erythromycin, josamycin achieved lung tissue concentrations 2 to 3 times higher than corresponding blood levels, with a peak mean concentration of 3.68 µg/g in lung tissue sampled 2-3 hours post-dose [1]. Lower mean concentrations of erythromycin were found in both serum and lung tissue of a similar patient cohort [2]. Furthermore, in vitro determination of distribution coefficients demonstrated that josamycin is at least 15 times more lipophilic than erythromycin, providing a mechanistic basis for this enhanced tissue penetration [1].

Tissue Pharmacokinetics Lung Penetration Respiratory Infection

Josamycin Demonstrates 4- to 32-Fold Greater Potency Against Rickettsia Species Compared to Erythromycin and Spiramycin

In a direct comparative in vitro evaluation using both dye-uptake and plaque assays, josamycin exhibited an MIC of 1 µg/mL against both Rickettsia rickettsii and R. conorii. In contrast, erythromycin showed MICs of 4-8 µg/mL, and spiramycin demonstrated MICs of 16-32 µg/mL against both species [1]. The study concluded that among the three macrolides tested, only josamycin may be of clinical use in treating spotted fever rickettsiosis, potentially offering a therapeutic alternative for pregnant women and young children where tetracyclines are contraindicated [2].

Rickettsial Infections Spotted Fever Alternative Therapy

Josamycin Retains Activity Against Inducibly Resistant Gram-Positive Cocci Where 14- and 15-Membered Macrolides Fail

A comprehensive in vitro comparison against staphylococci, enterococci, and streptococci demonstrated that 14- and 15-membered macrolides (erythromycin, clarithromycin, azithromycin, roxithromycin, dirithromycin) were active only against erythromycin-sensitive strains, whereas 16-membered macrolides including josamycin inhibited most inducibly resistant (IR) strains [1]. Within the 16-membered class, josamycin and midecamycin acetate were approximately twice as potent as spiramycin against these strains [2]. The study further noted that inducibly resistant and sensitive S. aureus strains were equally sensitive to 16-membered macrolides, a property not shared by 14- and 15-membered compounds [1].

MLS(B) Resistance Gram-Positive Cocci Inducible Resistance

Josamycin Clinical Efficacy in Pneumonia: Comparable Pathogen Eradication to Clarithromycin with Differentiated Tolerability Profile

In a randomized clinical trial of 72 hospitalized patients with bacterial pneumonia, josamycin (1000 mg twice daily) achieved pathogen eradication in 90% of patients, compared to 85.7% for clarithromycin (500 mg twice daily) [1]. Clinical success rates were 87.0% for josamycin and 91.5% for clarithromycin. Notably, clarithromycin was administered at half the dosage of josamycin and was associated with a lower incidence of adverse events (2% vs 12.5% for josamycin) [2]. In a separate trial of acute exacerbations of chronic bronchitis (n=103), clinical cure rates were 76% for josamycin (500 mg three times daily) versus 85% for clarithromycin (500 mg twice daily), with pathogen eradication rates comparable at approximately 95% in both groups [3].

Clinical Trial Bacterial Pneumonia Pathogen Eradication

Josamycin (CAS 56689-45-3): Evidence-Based Application Scenarios for Scientific and Industrial Use


In Vitro Studies Involving Macrolide-Resistant Staphylococci or Inducibly Resistant Gram-Positive Cocci

Josamycin should be prioritized over 14- and 15-membered macrolides (erythromycin, clarithromycin, azithromycin, roxithromycin) when experimental models involve erythromycin-resistant S. aureus or inducibly resistant (IR) Gram-positive cocci. Quantitative evidence demonstrates that josamycin inhibits 57% of erythromycin-resistant S. aureus strains at 2 mg/L compared to only 25% for clarithromycin and 11.6% for roxithromycin [1]. Furthermore, 16-membered macrolides including josamycin retain activity against most inducibly resistant strains, whereas 14- and 15-membered macrolides are completely inactive [2]. For studies comparing 16-membered macrolides internally, josamycin is approximately twice as potent as spiramycin [3].

Pharmacokinetic Studies Requiring Low Protein Binding and High Free Drug Fraction

For investigations where a high fraction of unbound, pharmacologically active drug is critical, josamycin offers a quantifiable advantage. With serum protein binding of only 15%, josamycin provides a free drug fraction substantially higher than erythromycin (80-90% bound) or roxithromycin (95% bound) [1]. Additionally, josamycin's in vitro activity remains unaffected by the presence of serum, whereas the activity of roxithromycin is reduced four- to six-fold under identical conditions [2]. This makes josamycin particularly suitable for experiments where serum effects must be minimized or where free drug concentration is a key variable.

Lung Tissue Penetration and Respiratory Infection Models

Josamycin demonstrates superior lung tissue penetration compared to erythromycin, achieving lung tissue concentrations 2-3 times higher than serum levels, with a documented peak mean concentration of 3.68 µg/g [1]. This property is mechanistically supported by josamycin being at least 15 times more lipophilic than erythromycin [2]. Researchers investigating respiratory pathogens or developing pulmonary delivery systems should consider josamycin when tissue penetration is a critical experimental parameter. Clinical validation exists in the form of 87-90% efficacy rates in bacterial pneumonia trials [3].

Rickettsial Disease Research and Alternative Therapeutic Development

For investigations of Rickettsia species (R. rickettsii, R. conorii) where tetracycline-class antibiotics are contraindicated or as comparative controls, josamycin presents a unique macrolide option. Quantitative data show josamycin's MIC of 1 µg/mL against these species, representing a 4- to 8-fold potency advantage over erythromycin (MIC 4-8 µg/mL) and a 16- to 32-fold advantage over spiramycin (MIC 16-32 µg/mL) [1]. The original investigators concluded that among macrolides tested, only josamycin may have clinical utility in spotted fever rickettsiosis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Josamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.